(R)-1-(2-Methoxyphenyl)ethanamine
Description
Significance in Asymmetric Synthesis and Chiral Recognition
Asymmetric synthesis refers to a chemical reaction that selectively produces one enantiomer or diastereomer over the other. Chiral molecules like (R)-1-(2-Methoxyphenyl)ethanamine are pivotal in this field, often employed as chiral auxiliaries, ligands, or resolving agents.
A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed for potential reuse. While detailed studies on this compound as a chiral auxiliary are less common than for its isomers, the principle involves its attachment to a prochiral substrate to guide the approach of a reagent to one of the two faces of the molecule, leading to a diastereomerically enriched product.
In chiral recognition , the amine can be used to differentiate between enantiomers. This is often achieved through the formation of diastereomeric salts with a racemic acid. pharmaguideline.com The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. pharmaguideline.com Once separated, the individual enantiomers of the acid can be recovered.
The ortho-methoxy group in this compound introduces significant steric hindrance near the reactive amino group. This steric bulk can influence the efficiency and selectivity of catalytic processes in asymmetric synthesis. The interaction between the methoxy (B1213986) group's lone pair of electrons and metal centers can also play a role in the formation and stability of transition states during catalysis.
Overview of Research Areas Related to this compound
Research involving this compound and its derivatives spans several areas of synthetic and medicinal chemistry. It is primarily recognized as a chiral building block, meaning it serves as a starting material for the synthesis of more complex, enantiomerically pure molecules.
One notable area of research is the development of ligands for receptors in the central nervous system. Derivatives of this compound have been investigated as potential ligands for the development of radioiodinated antagonists for in vivo imaging of serotonin (B10506) 5-HT1A receptors. This highlights its utility as a scaffold in medicinal chemistry for creating targeted molecular probes.
The table below summarizes the key properties and roles of this chiral amine.
| Property/Role | Description |
| IUPAC Name | (1R)-1-(2-methoxyphenyl)ethan-1-amine |
| Molecular Formula | C9H13NO |
| Chirality | Contains a single stereocenter with (R)-configuration. |
| Key Structural Feature | Methoxy group at the ortho-position of the phenyl ring. |
| Primary Role | Chiral Building Block in organic synthesis. |
| Potential Application | As a chiral resolving agent for racemic acids. |
| Influence in Catalysis | The ortho-substituent introduces steric effects that can impact catalytic efficiency. |
| Research Area | Synthesis of derivatives for potential use as ligands in medical imaging. |
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,10H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENQOHAPVLVQKV-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357393 | |
| Record name | (R)-1-(2-Methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68285-23-4 | |
| Record name | (αR)-2-Methoxy-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68285-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(2-Methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R)-2-Methoxy-α-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Stereoselective Synthetic Methodologies for R 1 2 Methoxyphenyl Ethanamine
Asymmetric Reductive Amination Protocols
Asymmetric reductive amination (ARA) has emerged as a direct and efficient method for the synthesis of chiral amines from prochiral ketones. rsc.org This one-pot reaction combines a ketone and an amine in the presence of a reducing agent and a chiral catalyst to produce the desired chiral amine with high enantioselectivity. rsc.orgliv.ac.uk
Catalytic Systems in Asymmetric Reductive Amination
The success of asymmetric reductive amination heavily relies on the choice of the catalytic system. Transition-metal catalysts, particularly those based on iridium and ruthenium, have shown significant promise in this field. kanto.co.jpnih.gov For instance, iridium complexes paired with chiral phosphate (B84403) anions have demonstrated high activity and enantioselectivity in the direct reductive amination of a wide range of ketones. liv.ac.uknih.gov These bifunctional catalysts facilitate both the formation of the imine intermediate and its subsequent stereoselective reduction. nih.gov
Ruthenium catalysts, such as those incorporating the BINAP ligand, have also been effectively employed. acs.orgacs.org For example, Ru(OAc)₂( (S)-binap) has been used for the direct asymmetric reductive amination of various ketones, including heteroaromatic ones, with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source, yielding chiral primary amines with excellent enantioselectivities. acs.org The development of novel ruthenium catalysts with modified carboxylate ligands, such as 2-hydroxynicotinate, has further improved the enantioselectivity of these transformations. acs.org
More recently, biocatalysis using amine dehydrogenases (AmDHs) and imine reductases (IREDs) has gained traction as a green and highly selective alternative. acs.orgresearchgate.net Engineered AmDHs have been shown to catalyze the reductive amination of a broad spectrum of ketones with ammonia, offering a direct route to chiral primary amines. acs.org Similarly, IREDs can facilitate the reductive amination of ketones with various amines, including ammonia, methylamine, and butylamine, with high conversions and stereoselectivity. researchgate.net
Table 1: Catalytic Systems in Asymmetric Reductive Amination
| Catalyst Type | Metal/Enzyme | Chiral Ligand/Auxiliary | Substrate Example | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Transition Metal | Iridium | Chiral Phosphate Anion | Alkyl-methyl ketones | Chiral amines | Up to 96% |
| Transition Metal | Ruthenium | (S)-BINAP | 2-Acetyl-6-substituted pyridines | Chiral primary amines | 94.6% to >99.9% |
| Biocatalyst | Amine Dehydrogenase | - | Structurally diverse ketones | Chiral primary amines | High |
| Biocatalyst | Imine Reductase | - | 2-Hexanone | (R)-N-methyl-2-aminohexane | 96% |
Substrate Scope and Diastereoselectivity in Reductive Amination
The substrate scope of asymmetric reductive amination has expanded significantly, now encompassing a wide variety of aromatic, aliphatic, and heteroaromatic ketones. nih.govfrontiersin.org The nature of both the ketone and the amine substrate can influence the efficiency and stereoselectivity of the reaction. For instance, in some iridium-catalyzed systems, alkyl-methyl ketones generally yield products with higher enantioselectivity compared to alkyl-ethyl ketones. nih.gov
The diastereoselectivity of reductive amination becomes relevant when either the ketone or the amine already contains a stereocenter. The inherent chirality of the substrate can either enhance or diminish the stereochemical control exerted by the chiral catalyst. Careful selection of the catalyst and reaction conditions is therefore crucial to achieve high diastereoselectivity.
Diastereomeric Resolution Strategies
Classical resolution via the formation of diastereomeric salts remains a widely used method for separating enantiomers of chiral amines. wikipedia.org This approach involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, most commonly solubility. wikipedia.org
Use of Chiral Resolving Agents in Amination Processes
A variety of chiral acids are commonly employed as resolving agents for racemic amines. wikipedia.org These include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. wikipedia.orgrsc.org The choice of the resolving agent is critical and often determined empirically to find the one that provides the best separation through the formation of a less soluble diastereomeric salt with the desired enantiomer. wikipedia.org For example, derivatives of tartaric acid have been successfully used for the chiral resolution of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, a key intermediate in the synthesis of apremilast. google.com
The efficiency of the resolution process depends on the differential solubility of the resulting diastereomeric salts. rsc.org One of the diastereomers will preferentially crystallize from the solution, allowing for its separation by filtration. The desired enantiomer of the amine can then be recovered by treating the isolated salt with a base.
Crystallization-Based Resolution Methods
Crystallization-induced dynamic resolution (CIDR) is an advanced resolution technique that combines classical resolution with in-situ racemization of the unwanted enantiomer. nih.govnih.gov This method allows for the theoretical conversion of the entire racemic mixture into a single enantiomer, thereby overcoming the 50% yield limitation of traditional resolution. nih.govnih.gov
In a typical CIDR process for a racemic amine, the amine is reacted with a chiral resolving agent to form diastereomeric salts. nih.gov Simultaneously, a racemization catalyst is employed to continuously interconvert the two enantiomers of the amine in solution. As one diastereomeric salt selectively crystallizes, the equilibrium in the solution is shifted, driving the conversion of the unwanted enantiomer into the desired one. nih.govfigshare.com For instance, a light-driven CIDR of amines has been developed using a photoredox catalyst in conjunction with a chiral resolving acid. nih.gov
Table 2: Chiral Resolving Agents and Crystallization Methods
| Resolving Agent | Target Amine Type | Resolution Method | Key Feature |
|---|---|---|---|
| Tartaric Acid Derivatives | Racemic Amines | Diastereomeric Salt Crystallization | Forms diastereomeric salts with differing solubilities. google.com |
| (S)-Mandelic Acid | Racemic Alcohols (forms salts with resulting amines) | Diastereomeric Salt Crystallization | Forms an insoluble salt with one enantiomer. |
| Chiral Resolving Acids | α-Chiral Amines | Crystallization-Induced Dynamic Resolution (CIDR) | Couples diastereomeric crystallization with in-situ racemization. nih.gov |
Nucleophilic Addition Approaches to Chiral Arylethylamines
The nucleophilic addition of organometallic reagents to imines or imine derivatives is a fundamental and reliable strategy for the synthesis of α-branched chiral amines. wiley-vch.deuwo.ca This approach typically involves the formation of an imine from a carbonyl compound, followed by the addition of a nucleophile and subsequent cleavage of any protecting or auxiliary groups. wiley-vch.de
The direct addition of nucleophiles to imines can be challenging due to the lower electrophilicity of the C=N bond compared to the C=O bond. uwo.ca To enhance reactivity, the imine nitrogen is often functionalized with an electron-withdrawing group. uwo.ca Alternatively, the use of a chiral auxiliary on the imine nitrogen can direct the stereochemical outcome of the nucleophilic addition, leading to the formation of the desired diastereomer with high selectivity. wiley-vch.deresearchgate.net For example, imines prepared from aldehydes and the chiral auxiliary 1-(2-methoxyphenyl)ethylamine have been shown to react with organolithium reagents to produce chiral amines with high diastereoselectivity. researchgate.net
The development of catalytic asymmetric nucleophilic additions to imines represents a more atom-economical approach. acs.org Chiral ligands, such as bis-oxazolines, have been used to control the stereochemistry of the addition of organolithium reagents to achiral imines, affording chiral amines with good enantioselectivity. acs.org Copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides have also been developed for the synthesis of polycyclic chiral arylethylamines. mdpi.com
Chiral Oxime Ether-Mediated Additions
A powerful strategy for asymmetric synthesis involves the addition of nucleophiles to carbon-nitrogen double bonds. Chiral oxime ethers serve as effective substrates for such transformations. rsc.orglboro.ac.uk In this methodology, an achiral ketone or aldehyde is first converted to an oxime. This oxime is then etherified with a chiral alcohol, creating a chiral oxime ether. The spatial arrangement of the chiral group on the oxygen atom directs the approach of a nucleophile, typically an organometallic reagent, to one face of the C=N bond, resulting in a highly stereoselective addition. rsc.orglboro.ac.uk
The addition of the organometallic reagent to the chiral oxime ether generates a hydroxylamine (B1172632) intermediate with a high degree of diastereoselectivity. researchgate.net Subsequent cleavage of the N-O bond, often through reduction, releases the desired chiral primary amine. The success of this method hinges on the effective transfer of chirality from the ether group to the newly formed stereocenter. researchgate.net
Organometallic Reagent Additions in Stereoselective Pathways
Organometallic reagents, such as organolithium or Grignard reagents, are crucial components in the stereoselective synthesis involving chiral oxime ethers. rsc.org The choice of the organometallic reagent and reaction conditions can significantly influence the diastereoselectivity of the addition to the C=N bond. researchgate.net For the synthesis of (R)-1-(2-Methoxyphenyl)ethanamine, the key step would involve the addition of a methyl organometallic reagent (e.g., methyllithium (B1224462) or methylmagnesium bromide) to a chiral oxime ether derived from 2-methoxybenzaldehyde.
A proposed transition state often involves the chelation of the lithium or magnesium ion between the nitrogen atom of the oxime and the oxygen atom of the chiral auxiliary, creating a rigid structure that dictates the trajectory of the incoming nucleophile. researchgate.net This chelation-controlled model helps to explain the high diastereoselectivity observed in many of these reactions. Following the addition, the resulting hydroxylamine is processed to yield the final amine product. rsc.org
Stereochemical Control via Chiral Auxiliaries in Nucleophilic Reactions
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center has been created, the auxiliary is removed and can often be recycled. sigmaaldrich.com This approach is widely used for the synthesis of enantiomerically pure compounds. wikipedia.org
Evans oxazolidinones and pseudoephedrine are prominent examples of effective chiral auxiliaries. wikipedia.orgnih.gov In a typical sequence for amine synthesis, a carboxylic acid derivative is coupled with the chiral auxiliary to form an amide. The α-carbon of this amide can then be deprotonated to form a chiral enolate, which is shielded on one face by the auxiliary. Subsequent alkylation of this enolate occurs from the less hindered face, establishing a new stereocenter with high diastereoselectivity. wikipedia.org
A relevant example is the synthesis of the structurally similar (S)-1-(4-methoxyphenyl)ethylamine, which utilizes (S)-4-benzyl-2-oxazolidinone as a chiral auxiliary. google.com The process involves acylating the auxiliary, followed by stereoselective methylation at the alpha position. google.com Finally, cleavage of the auxiliary from the alkylated product yields the desired chiral amine. google.com This same principle can be applied to the synthesis of this compound by selecting the appropriate enantiomer of the chiral auxiliary and the corresponding starting materials.
| Chiral Auxiliary Type | Common Examples | General Application |
| Oxazolidinones | (R)-4-Benzyl-2-oxazolidinone, (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions. google.comtcichemicals.com |
| Ephedrine Derivatives | (1R,2S)-(-)-Ephedrine, (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation to form chiral acids, ketones, and alcohols. sigmaaldrich.comnih.gov |
| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary) | Asymmetric synthesis of chiral amines via imine condensation and reduction. sigmaaldrich.com |
Biocatalytic Synthesis and Deracemization Strategies
Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. This approach offers significant advantages, including mild reaction conditions and exceptional enantioselectivity, aligning with the principles of green chemistry.
Enzymes, particularly lipases and transaminases, are highly effective for producing enantiopure amines. One common method is the kinetic resolution of a racemic amine. In this process, an enzyme selectively catalyzes a reaction on only one of the two enantiomers. For instance, a lipase (B570770) can catalyze the acylation of the (R)-enantiomer of a racemic amine, leaving the (S)-enantiomer unreacted (or vice versa). The acylated and unreacted amines can then be separated. A biotransformation process for the synthesis of (S)-1-(4-methoxyphenyl)ethylamine has been reported using Lipase B for the resolution of a corresponding racemic ester, achieving high optical purity. google.com
Transaminases (TAs) offer a more direct route through the asymmetric amination of a prochiral ketone. For the synthesis of this compound, an (R)-selective transaminase could be used to convert 2-methoxyacetophenone (B1211565) directly into the desired amine enantiomer, using an amino donor like isopropylamine.
Deracemization is an ideal process that converts a racemic mixture entirely into a single, pure enantiomer, thus achieving a theoretical yield of 100%. A common biocatalytic deracemization strategy for amines involves a two-enzyme system. First, an enantioselective amine oxidase oxidizes the undesired (S)-enantiomer to the corresponding imine. This imine, which is prochiral, is then non-selectively reduced back to the racemic amine by a chemical reducing agent or a second, non-selective enzyme. Over time, this cycle enriches the desired (R)-enantiomer, which is not processed by the oxidase, leading to a high enantiomeric excess.
Catalytic Hydrogenation and Transfer Hydrogenation Techniques
Catalytic hydrogenation is a fundamental and widely used industrial process for reduction reactions. tcichemicals.com For the synthesis of chiral amines, asymmetric hydrogenation and reductive amination are key techniques. nih.govrsc.org
Asymmetric hydrogenation typically involves the reduction of a prochiral imine using molecular hydrogen (H₂) and a chiral transition metal catalyst. The catalyst, often a complex of rhodium, ruthenium, or iridium with a chiral ligand (e.g., BINAP), creates a chiral environment that forces the hydrogen to add to a specific face of the imine, producing the amine with high enantioselectivity. tcichemicals.com
Catalytic reductive amination is another powerful method where a ketone (2-methoxyacetophenone) reacts with an amine source (like ammonia) to form an imine or enamine in situ. rsc.org This intermediate is then immediately hydrogenated to the target primary amine. rsc.org The stereochemical outcome is controlled by using a chiral catalyst during the hydrogenation step. Alternatively, diastereoselective reduction can be achieved by using a chiral amine reagent, such as (R)-(+)-α-methylbenzylamine, to form a chiral imine, which is then hydrogenated. google.com Subsequent removal of the chiral directing group yields the desired product. google.com Transfer hydrogenation offers an alternative to using high-pressure molecular hydrogen, employing hydrogen donor molecules like formic acid or isopropanol (B130326) in the presence of a suitable catalyst. tcichemicals.com
| Hydrogenation Method | Substrate | Reagents/Catalyst | Key Feature |
| Asymmetric Hydrogenation | Prochiral Imine | H₂, Chiral Ru- or Rh-complex (e.g., Ru-BINAP) | Direct formation of enantiopure amine from imine. tcichemicals.com |
| Catalytic Reductive Amination | Ketone + Amine Source | H₂, Pd/C, Ni, or other metal catalysts | One-pot synthesis from a ketone. google.comrsc.org |
| Transfer Hydrogenation | Ketone or Imine | Formic Acid or Isopropanol, Shvo Catalyst | Avoids the use of high-pressure H₂ gas. tcichemicals.com |
Catalytic Asymmetric Hydrogenation of Imine Precursors
Catalytic asymmetric hydrogenation of imines is one of the most direct and atom-economical methods for the synthesis of chiral amines. This approach involves the use of a chiral transition metal catalyst to stereoselectively add hydrogen across the C=N double bond of an imine precursor. Rhodium-based catalysts have been shown to be effective for the asymmetric hydrogenation of imines derived from 2-methoxyacetophenone.
A notable study demonstrated the successful asymmetric hydrogenation of the imine ArC(Me)=NCH₂Ph, where Ar is 2-MeO-C₆H₄. electronicsandbooks.com This reaction utilized an in situ generated rhodium(I) catalyst with a chiral phosphine (B1218219) ligand. The research highlighted the significant influence of temperature and the presence of a halide cocatalyst on the enantioselectivity of the reaction. A maximum enantiomeric excess (e.e.) of 91% was achieved at lower temperatures in the presence of iodide. electronicsandbooks.com
Detailed findings from this research are presented in the table below, illustrating the impact of reaction conditions on the yield and enantioselectivity of the resulting N-benzyl-(R)-1-(2-methoxyphenyl)ethanamine, which can be subsequently deprotected to afford the target primary amine.
Table 1: Rhodium(I)-Catalyzed Asymmetric Hydrogenation of N-(1-(2-methoxyphenyl)ethylidene)-1-phenylmethanamine
| Catalyst System | Temp. (°C) | Pressure (psig H₂) | Solvent | Yield (%) | e.e. (%) | Configuration |
|---|---|---|---|---|---|---|
| [Rh(NBD)(cycphos)]PF₆ / I⁻ | 25 | 1000 | C₆H₆/MeOH | 100 | 83 | R |
| [Rh(NBD)(cycphos)]PF₆ / I⁻ | 4 | 1000 | C₆H₆/MeOH | 100 | 89 | R |
| [Rh(NBD)(cycphos)]PF₆ / I⁻ | -25 | 1000 | C₆H₆/MeOH | 100 | 91 | R |
Data sourced from Kang et al. electronicsandbooks.com
Asymmetric Transfer Hydrogenation Approaches
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure molecular hydrogen. This method typically employs a stable hydrogen donor, such as isopropanol or formic acid, in the presence of a transition metal catalyst. Ruthenium, rhodium, and iron complexes are commonly used for this transformation. nih.gov The general mechanism for ATH often involves an outer-sphere transfer of hydrogen from the catalyst to the imine substrate. nih.gov
While direct examples for the ATH of the specific imine precursor to this compound are not extensively detailed in the provided context, the methodology has been widely applied to a range of aryl-alkyl imines. nih.gov These reactions are often catalyzed by complexes such as Ru(II) or Ir(III) coordinated to chiral diamine or amino alcohol ligands. Organocatalytic approaches, utilizing a Hantzsch ester as the hydrogen source in combination with a chiral Brønsted acid like a BINOL-derived phosphoric acid, have also emerged as a powerful metal-free alternative for the transfer hydrogenation of imines. rsc.org
Other Advanced Stereoselective Synthetic Routes
Beyond the more common hydrogenation methods, other advanced strategies for the stereoselective synthesis of chiral amines like this compound are continuously being developed. Iridium-catalyzed asymmetric hydrogenation has become a particularly powerful tool for a wide variety of imines, including those that are challenging substrates. chinesechemsoc.orgacs.org Chiral iridium complexes, often featuring phosphine-oxazoline (PHOX) or spiro-type ligands, have demonstrated high efficiency and enantioselectivity. acs.orgchinesechemsoc.org
Furthermore, the development of catalysts based on earth-abundant metals like iron is a significant area of research. nih.gov Iron complexes with amine(imine)diphosphine ligands have been shown to be effective catalysts for the asymmetric transfer hydrogenation of both ketones and imines, offering a more sustainable approach to these valuable chiral products. nih.gov Another strategy involves the use of rhodium catalysts in conjunction with thiourea-based ligands, which can facilitate the asymmetric hydrogenation of unprotected N-H imines through dual hydrogen-bonding interactions. nih.gov These advanced methods expand the toolkit available to synthetic chemists for the efficient and selective production of enantiopure amines.
Application of R 1 2 Methoxyphenyl Ethanamine As a Chiral Building Block and Auxiliary
Role in the Synthesis of Complex Chiral Molecules
(R)-1-(2-Methoxyphenyl)ethanamine and its analogs are instrumental in the synthesis of a variety of complex chiral molecules. Chiral amines, in general, are vital for producing active pharmaceutical ingredients (APIs), where the specific three-dimensional arrangement of atoms can drastically alter a drug's biological activity. ontosight.ai The (R)-enantiomer of many aryl ethanolamine (B43304) drugs, for instance, is often the one that contains the primary biological activity. researchgate.net
These building blocks are incorporated into larger molecules through various chemical transformations. For example, derivatives of this compound are used to create potential ligands for imaging 5-HT1A receptors in vivo. cookechem.com Furthermore, the broader class of chiral amines is essential in the synthesis of pharmaceuticals like (-)-(R)-Sitagliptin, Elarofiban, and the CXCR4 antagonist GSK812397. google.com The synthesis of unnatural α-amino acids, which are challenging to create through standard methods, can be achieved using protocols that involve chiral precursors derived from compounds similar to this compound. nih.govnih.gov
Utilization as a Chiral Auxiliary in Stereoselective Reactions
Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. williams.edu This method is often chosen for its practicality and the predictable nature of the asymmetric induction it provides. williams.edu
This compound and similar chiral amines can be used to form chiral imines or amides, which then undergo diastereoselective reactions. In these reactions, the chiral auxiliary creates a diastereomeric intermediate that favors the approach of a reagent from a specific direction, leading to the preferential formation of one diastereomer.
A common application is in the diastereoselective alkylation of enolates. harvard.edu For instance, an N-propionyl oxazolidinone, a type of chiral auxiliary, can be deprotonated to form a rigid chelated (Z)-enolate. williams.edu The subsequent alkylation of this enolate proceeds with high diastereoselectivity due to the steric influence of the auxiliary. williams.eduharvard.edu The table below summarizes the diastereoselective alkylation of pseudoephenamine amides, a related chiral auxiliary system, demonstrating the high yields and diastereoselectivity achieved.
Table 1: Diastereoselective Alkylation of Pseudoephenamine Amides
| R1 | R2 | R3X | Yield (%) |
|---|---|---|---|
| Ph | CH3 | EtI | 88 |
| Ph | Et | BnBr | 83 |
| Ph | Bn | n-BuI | 80 |
| Ph | n-Bu | CH3I | 70 |
| CH3 | CH3 | PhCH2Br | 89 |
| CH3 | Ph | i-PrI | 88 |
| CH3 | Cl | 3-pyridylmethyl chloride | 90 |
Data sourced from Myers, A. G., et al. (1997, 2012). harvard.edu
Another example is the stereoselective addition to chiral N-sulfinyl imines, where the conformation of the imine, stabilized by hydrogen bonding, directs the approach of a nucleophile to produce the desired α-(R) product. nih.gov
A critical step in the use of a chiral auxiliary is its removal from the product once the desired stereochemistry has been established. This cleavage must be efficient and not compromise the enantiopurity of the newly formed chiral center.
The method of removal depends on the nature of the linkage between the auxiliary and the substrate. For N-acylated auxiliaries like oxazolidinones, hydrolysis under acidic or basic conditions can be employed to cleave the amide bond and release the chiral product. harvard.edu For instance, after a diastereoselective alkylation, the resulting N-acyl oxazolidinone can be hydrolyzed to yield a chiral carboxylic acid with high enantiomeric purity. williams.edu
Similarly, in the synthesis of (S)-(-)-1-(4-methoxyphenyl) ethylamine (B1201723), a related chiral amine, the auxiliary (S)-4-benzyl-2-oxazolidinone is used. google.com After a series of reactions to introduce the desired stereochemistry, the auxiliary is removed through subsequent reactions involving lithium hydroxide, hydrogen peroxide, and diphenylphosphoryl azide (B81097) (DPPA), followed by catalytic hydrogenation. google.com
Enantioselective Synthesis of Advanced Intermediates
This compound is a valuable precursor for the enantioselective synthesis of more complex molecules that serve as advanced intermediates in drug development and other applications.
Calcimimetics are a class of drugs that mimic the action of calcium on the calcium-sensing receptor in the parathyroid gland, leading to a reduction in the secretion of parathyroid hormone (PTH). nih.gov A prominent example is Cinacalcet hydrochloride, used to treat secondary hyperparathyroidism in patients with chronic kidney disease. nih.gov
The asymmetric synthesis of Cinacalcet relies on the creation of a specific chiral amine center. nih.gov While not directly using this compound, analogous strategies employing other chiral auxiliaries highlight the importance of this class of compounds. For instance, a novel synthesis of Cinacalcet utilizes (R)-tert-butanesulfinamide as a chiral auxiliary. nih.gov This auxiliary reacts with 1-acetylnaphthalene to form a chiral sulfinamide intermediate, which is then reduced and alkylated to produce the final chiral amine core of Cinacalcet with high stereoselectivity. nih.gov
The synthesis of specific ligands that bind to receptors is a cornerstone of medicinal chemistry. Derivatives of this compound have been investigated for their potential as ligands for various receptors. For example, new derivatives of (2-methoxyphenyl)piperazine have been synthesized and evaluated for their affinity to 5-HT1A serotonin (B10506) receptors. nih.gov These syntheses often involve modifying the structure of the parent amine to optimize binding affinity and selectivity. The length of an alkyl chain or the nature of an amide group can be systematically varied to understand structure-affinity relationships. nih.gov For instance, in a series of (2-methoxyphenyl)piperazine derivatives, a four-carbon chain was found to be optimal for binding when a heteroaryl group was part of the molecule. nih.gov
Application of R 1 2 Methoxyphenyl Ethanamine in Asymmetric Catalysis and Ligand Design
Development of Chiral Ligands from (R)-1-(2-Methoxyphenyl)ethanamine Derivatives
The development of effective chiral ligands is paramount for successful asymmetric catalysis. The structural features of this compound provide a solid foundation for creating ligands that can effectively control the stereochemical outcome of a reaction.
Design Principles for Chiral Amine-Based Ligands
The design of chiral ligands based on amines like this compound is guided by several key principles aimed at maximizing enantioselectivity. The core concept is to create a well-defined and rigid chiral environment around the metal center. This is often achieved by incorporating the chiral amine into a multidentate ligand structure, which restricts the conformational flexibility of the resulting metal complex.
C2-symmetric ligands have historically been a dominant class in asymmetric catalysis due to their ability to reduce the number of possible diastereomeric transition states. However, non-symmetrical ligands, which can be readily synthesized from chiral amines, have gained prominence as they can offer superior control in many reactions. The steric and electronic properties of the ligand are fine-tuned by modifying the substituents on the amine and other coordinating atoms. For instance, the introduction of bulky groups can create a more sterically hindered pocket, forcing the substrate to approach the metal center from a specific direction. The electronic nature of the coordinating atoms, such as nitrogen and oxygen, also plays a crucial role in modulating the reactivity and selectivity of the metal catalyst.
Synthesis of Schiff Base Ligands and Metal Complexes
A common and straightforward method for preparing chiral ligands from this compound is through the formation of Schiff bases. This involves the condensation reaction between the primary amine and a suitable carbonyl compound, typically a salicylaldehyde (B1680747) derivative. The resulting Schiff base ligands are often bidentate or tetradentate, capable of coordinating with a variety of transition metals.
The general synthetic route involves refluxing equimolar amounts of this compound and the desired salicylaldehyde in a solvent like ethanol. The resulting Schiff base ligand can then be isolated and purified. Subsequent reaction with a metal salt, such as copper(II), nickel(II), or cobalt(II) acetate, in an appropriate solvent leads to the formation of the corresponding metal complex. These complexes are often colored solids and can be characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as by single-crystal X-ray diffraction to determine their precise three-dimensional structure.
| Ligand Precursor (Amine) | Ligand Precursor (Aldehyde) | Resulting Ligand Type | Metal Ion |
| This compound | Salicylaldehyde | Bidentate Schiff Base | Cu(II), Ni(II), Co(II) |
| This compound | Substituted Salicylaldehydes | Bidentate Schiff Base | Various transition metals |
Catalytic Asymmetric Reactions Mediated by Derived Ligands
Ligands derived from this compound have been employed in both transition metal-catalyzed and organocatalytic asymmetric reactions, demonstrating their versatility in promoting stereoselective bond formations.
Transition Metal-Catalyzed Asymmetric Transformations
Metal complexes incorporating ligands derived from this compound are effective catalysts for a range of asymmetric transformations. A notable example is the asymmetric transfer hydrogenation of prochiral ketones and imines. In these reactions, the chiral metal complex facilitates the transfer of a hydride from a hydrogen source, such as 2-propanol or formic acid, to the substrate, leading to the formation of a chiral alcohol or amine with high enantiomeric excess. For instance, ruthenium(II) complexes bearing chiral diamine ligands, analogous to those that could be derived from this compound, have been shown to be highly effective for the asymmetric hydrogenation of ketones under acidic conditions kashanu.ac.ir. Iron-based catalysts have also emerged as a more environmentally friendly alternative to ruthenium for these transformations researchgate.net.
The success of these catalytic systems relies on the precise arrangement of the chiral ligand around the metal center, which dictates the facial selectivity of the hydride attack on the prochiral substrate.
| Substrate | Catalyst Type | Product | Enantiomeric Excess (ee) |
| Aromatic Ketones | Ru(II)-diamine complex | Chiral Secondary Alcohols | Up to 97% kashanu.ac.ir |
| Prochiral Ketones | Fe(II)-diphosphine complex | Chiral Alcohols | Good to excellent researchgate.net |
| Prochiral Imines | Fe(II)-diphosphine complex | Chiral Amines | Very high researchgate.net |
Organocatalytic Applications of Derived Structures
Derivatives of this compound can also function as organocatalysts, where the catalytic activity resides within the organic molecule itself, without the need for a metal center. Chiral primary amines can catalyze reactions through the formation of chiral enamines or iminium ions as key intermediates.
For example, chiral amines have been utilized in asymmetric aldol (B89426) and Michael reactions. While specific examples utilizing this compound derivatives as the primary organocatalyst are not extensively documented in the provided search results, the principles of enamine and iminium ion catalysis are well-established. In a typical enamine-catalyzed reaction, the chiral amine condenses with a ketone or aldehyde to form a nucleophilic enamine, which then attacks an electrophile. The chirality of the amine directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity. Similarly, in iminium ion catalysis, the chiral amine activates an α,β-unsaturated aldehyde or ketone towards nucleophilic attack by forming a transient iminium ion.
Metal Stereogenicity in Asymmetric Transition Metal Catalysis Involving Derived Ligands
The interplay between the chirality of the ligand and the stereogenicity of the metal center is a key consideration in the design of highly effective asymmetric catalysts. For tetracoordinated complexes, the metal can be stereogenic if it is bound to four different ligands, although such complexes are often configurationally labile. tsijournals.com In hexacoordinated complexes, the chelation of multidentate ligands derived from chiral amines can create a robust and well-defined stereogenic metal center, which is often essential for achieving high levels of enantioselectivity in catalytic transformations. researchgate.nettsijournals.com
Mechanistic Investigations of Reactions Involving R 1 2 Methoxyphenyl Ethanamine and Its Derivatives
Reaction Pathway Elucidation
The elucidation of reaction pathways is fundamental to understanding how a catalyst transforms reactants into products. This involves the identification of all species involved in the catalytic cycle, including transient intermediates.
In the context of asymmetric hydrogenation catalyzed by transition metal complexes, key intermediates often include metal-hydride species and complexes where the substrate is coordinated to the metal center. For catalysts derived from chiral diamine ligands, which are structurally analogous to derivatives of (R)-1-(2-Methoxyphenyl)ethanamine, several key intermediates are proposed.
For instance, in ruthenium-catalyzed asymmetric hydrogenation of ketones, a ruthenium dihydride complex is often invoked as a key intermediate. This species is formed by the reaction of a ruthenium precursor with the chiral ligand in the presence of a base and hydrogen. The substrate, a ketone in this case, then coordinates to this hydride complex, setting the stage for the hydrogen transfer. NMR spectroscopy is a powerful tool for the detection of such hydride complexes, with characteristic signals appearing in the upfield region of the spectrum. nih.gov
In visible-light-enabled cycloadditions, radical cations can be key intermediates. For example, the one-electron oxidation of a benzocyclobutylamine derivative by an excited-state photocatalyst can generate an amino radical cation. This intermediate can then undergo ring-opening to form a benzyl (B1604629) radical cation, which subsequently participates in the cycloaddition.
Table 1: Potential Key Intermediates in Reactions Involving Chiral Amine Ligands
| Reaction Type | Proposed Key Intermediate | Method of Identification/Postulation |
|---|---|---|
| Asymmetric Hydrogenation | Metal-hydride complex (e.g., Ru-H) | NMR Spectroscopy |
| Asymmetric Transfer Hydrogenation | Metal-formate complex, Metal-hydride | Mechanistic studies on related systems |
The proposed catalytic cycles for asymmetric hydrogenations and transfer hydrogenations involving chiral diamine ligands typically feature a series of well-defined steps.
A general catalytic cycle for the asymmetric hydrogenation of ketones using a ruthenium complex with a chiral diamine ligand can be described as follows:
Activation: The precatalyst, often a ruthenium halide complex, reacts with the chiral ligand and a base in the presence of hydrogen to form an active ruthenium dihydride species. nih.gov
Substrate Coordination: The ketone substrate coordinates to the activated catalyst.
Hydrogen Transfer: The two hydrogen atoms are transferred from the metal and the ligand to the carbonyl group of the ketone in a concerted, six-membered transition state. This step is often the enantioselectivity-determining step. nih.gov
Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated by reacting with molecular hydrogen to reform the dihydride species, thus closing the catalytic loop. nih.govrsc.org
In asymmetric transfer hydrogenation, a hydrogen donor like formic acid or isopropanol (B130326) is used instead of molecular hydrogen. The catalytic cycle is similar but involves the formation of a metal-formate or metal-alkoxide intermediate, which then transfers a hydride to the substrate. The pH of the reaction medium can significantly influence the reaction rate in these systems. liv.ac.uk
Kinetic and Stereochemical Mechanistic Studies
Kinetic and stereochemical studies provide deeper insights into the rate-determining steps and the factors that govern the stereochemical outcome of a reaction.
Kinetic isotope effect (KIE) studies, where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium), are a powerful tool for probing reaction mechanisms. A significant KIE (kH/kD > 1) indicates that the C-H (or O-H, N-H) bond is being cleaved in the rate-determining step of the reaction.
While specific KIE data for reactions involving this compound are not available in the provided search results, studies on related systems are informative. For the dehydrogenation of formic acid, KIE data have shown that both the C-H and O-H bonds of formic acid are involved in or before the rate-determining transition state. This suggests a concerted mechanism for hydrogen transfer.
In the context of asymmetric transfer hydrogenation of ketones, a primary KIE would be expected if the transfer of the hydride from the hydrogen donor to the catalyst or from the catalyst to the substrate is the rate-limiting step.
Table 2: Representative Kinetic Isotope Effect Data in Related Catalytic Systems
| Reaction | Isotopologues | k_light / k_heavy | Implication |
|---|---|---|---|
| Formic Acid Dehydrogenation | HCOOH / DCOOD | 6.5 | C-H and O-H bond cleavage in or before the rate-determining step. |
The stereochemical outcome of an asymmetric reaction is determined by the chiral catalyst, which creates a diastereomeric transition state with the substrate. The difference in the free energy of these diastereomeric transition states dictates the enantiomeric excess of the product.
For catalysts derived from chiral diamines, the stereoselectivity is often explained by considering the steric and electronic interactions in the transition state. In the asymmetric hydrogenation of ketones with Ru-diamine catalysts, the chirality of the resulting alcohol is determined by the specific enantioface of the ketone that binds to the catalyst. The chiral ligand creates a "chiral pocket" that favors one orientation of the substrate over the other. nih.gov
The conformation of the chelate ring formed by the diamine ligand and the metal is crucial for stereochemical control. The substituents on the diamine ligand can create steric hindrance that directs the approach of the substrate. For example, in the hydrogenation of acetophenone (B1666503) with a (S)-TolBINAP/(S,S)-DPEN–Ru(II) complex, the model of the transition state suggests that the C2-symmetric structure of the catalyst and the specific arrangement of the amino protons play a key role in achieving high enantioselectivity. nih.gov
The choice of the metal center (e.g., ruthenium vs. iridium) can also have a significant impact on both the activity and enantioselectivity of the catalyst, even with the same chiral ligand. nih.govrsc.org
Computational Mechanistic Studies
Computational studies, particularly using Density Functional Theory (DFT), have become an invaluable tool for investigating reaction mechanisms at a molecular level. DFT calculations can be used to model the structures of intermediates and transition states, calculate their energies, and thus predict reaction pathways and selectivities. nih.govnih.gov
For asymmetric catalysis, DFT studies can help to:
Identify the most stable conformation of the catalyst-substrate complex.
Locate the transition states for the key steps, such as hydrogen transfer or C-C bond formation.
Calculate the energy barriers for different reaction pathways, allowing for the identification of the rate-determining and enantioselectivity-determining steps.
Rationalize the origin of stereoselectivity by comparing the energies of the diastereomeric transition states leading to the different enantiomers of the product. nih.gov
For example, in a nickel-catalyzed reductive coupling, DFT calculations have been used to elucidate the entire catalytic cycle, including oxidative addition, hydride transfer, alkene insertion, and reductive elimination steps. These calculations revealed that the enantioselectivity is controlled during the reductive elimination step, with the chiral ligand influencing the energies of the respective transition states. nih.gov
While specific computational studies on reactions involving this compound were not found in the search results, the methodologies are well-established and could be applied to gain a deeper understanding of its catalytic behavior.
Derivatization and Functionalization Strategies for R 1 2 Methoxyphenyl Ethanamine
Synthesis of Substituted (R)-1-(2-Methoxyphenyl)ethanamine Derivatives
The synthesis of derivatives of this compound can be achieved by introducing substituents onto the aromatic ring or by modifying the ethylamine (B1201723) side chain, primarily at the nitrogen atom. These modifications can alter the compound's steric and electronic properties, leading to new derivatives with tailored characteristics.
N-Alkylation and N-Acylation:
The primary amine group is a key site for functionalization. N-alkylation introduces alkyl groups onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. This can be achieved through reactions with alkyl halides or via reductive amination. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding N-alkylated amine. For instance, reaction with formaldehyde followed by reduction can yield the N,N-dimethylated derivative.
N-acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides. researchgate.net This transformation is often used to introduce a wide range of functional groups and can significantly alter the molecule's polarity and hydrogen bonding capabilities. For example, reaction with acetyl chloride in the presence of a base would yield N-[1-(2-methoxyphenyl)ethyl]acetamide.
Ring Substitution:
Although less direct, substitution on the phenyl ring can be achieved through electrophilic aromatic substitution reactions. However, the existing methoxy (B1213986) and ethylamine groups will direct incoming electrophiles to specific positions on the ring. The methoxy group is an ortho-, para-director, while the protonated aminium group (under acidic conditions) is a meta-director. Synthetic strategies often involve multi-step sequences where the directing effects of different functional groups are strategically employed.
A common approach to synthesizing substituted derivatives involves starting with an already substituted precursor, such as a substituted 2-methoxyacetophenone (B1211565), and then converting the ketone to the chiral amine. This allows for more precise control over the position and type of substituent on the aromatic ring.
Table 1: Examples of N-Substitution Reactions for Primary Amines This table is illustrative of general reactions applicable to this compound.
| Reaction Type | Reagent | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Secondary or Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine |
| N-Acylation | Acid Chloride (e.g., Acetyl Chloride) | Amide |
| N-Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride) | Sulfonamide |
Formation of Imines and Schiff Bases
The primary amine group of this compound readily reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of the carbon-nitrogen double bond (C=N) is a reversible process. libretexts.org
The reaction is highly versatile, allowing for the synthesis of a wide array of imine derivatives by varying the carbonyl-containing reactant. For instance, reacting this compound with benzaldehyde would yield (R,E)-N-benzylidene-1-(2-methoxyphenyl)ethanamine. These imines are important intermediates in organic synthesis. For example, the alkylation of aldimines derived from 1-(2-methoxyphenyl)ethylamine with organolithium reagents has been shown to proceed with excellent diastereoselectivity. This is attributed to the formation of a stable six-membered chelate involving the lithium cation, the imine nitrogen, and the oxygen of the methoxy group.
The stability and properties of the resulting Schiff base depend on the structure of both the amine and the carbonyl compound. Aromatic aldehydes and ketones generally form more stable, conjugated imines. The formation of these derivatives can also serve as a method for the temporary protection of the amine group in multi-step synthetic sequences.
Table 2: General Reaction for Imine Formation
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| This compound | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Acid (e.g., H+) | Imine/Schiff Base |
Advanced Functional Group Transformations of this compound
Beyond simple derivatization, the functional groups of this compound can undergo more complex transformations to create significantly different molecular architectures.
Transformations of the Amine Group:
The primary amine can be converted into other nitrogen-containing functional groups. For example, it can be transformed into an azide (B81097) (-N3) via diazotization followed by substitution, which can then be used in cycloaddition reactions or reduced to other amine derivatives. The amine can also be oxidized under specific conditions.
Modification of the Methoxy Group:
The methyl ether of the methoxy group can be cleaved to reveal a phenol (-OH). This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). The resulting phenolic group opens up new avenues for functionalization, such as esterification or etherification, allowing for the attachment of a wide range of substituents at this position.
Ring-Opening and Rearrangement Reactions:
Under more drastic conditions, the aromatic ring itself can undergo transformations. However, these reactions are less common and require specific reagents and conditions that can overcome the inherent stability of the benzene (B151609) ring.
Table 3: Selected Functional Group Transformations
| Functional Group | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Primary Amine (-NH2) | NaNO2, HCl then NaN3 | Azide (-N3) |
| Methoxy (-OCH3) | BBr3 or HBr | Phenol (-OH) |
| Primary Amine (-NH2) | Acylating Agent (e.g., RCOCl) | Amide (-NHCOR) |
Derivatization for Enhanced Analytical Determination
Chemical derivatization is a powerful strategy to improve the analytical determination of compounds by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov For this compound, which lacks a strong chromophore for UV detection and can be challenging to analyze directly due to its polarity, derivatization is particularly useful.
HPLC Derivatization:
For HPLC analysis, derivatization aims to introduce a chromophore or fluorophore into the molecule, significantly enhancing its detectability. Reagents that react with primary amines are commonly employed.
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like N-acetyl-cysteine) to form highly fluorescent isoindole derivatives, enabling sensitive detection. nih.govacs.org
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary amines to form stable, fluorescent derivatives. thermofisher.com
Dansyl Chloride (DNS-Cl): Forms highly fluorescent and UV-active sulfonamide derivatives that are stable, making it a reliable choice for quantification. nih.govthermofisher.com
GC-MS Derivatization:
In GC-MS, derivatization is used to increase the volatility and thermal stability of the analyte, as well as to improve its chromatographic behavior.
Acylation: Reagents like trifluoroacetic anhydride (TFAA) are used to acylate the amine group, producing a more volatile and less polar amide that exhibits better peak shape in GC. sigmaaldrich.com
Chiral Derivatization: To separate the enantiomers of a chiral amine like this compound on a non-chiral GC column, chiral derivatizing agents (CDAs) are used. These agents, themselves enantiomerically pure, react with the amine to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatography. An example of such a reagent is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). nih.gov
Table 4: Common Derivatizing Agents for Primary Amines in Analytical Chemistry
| Analytical Technique | Derivatizing Agent | Purpose |
|---|---|---|
| HPLC-Fluorescence | o-Phthalaldehyde (OPA) | Introduces a fluorescent tag |
| HPLC-Fluorescence/UV | Dansyl Chloride (DNS-Cl) | Introduces a fluorescent and UV-active tag |
| HPLC-Fluorescence | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Introduces a fluorescent tag |
| GC-MS | Trifluoroacetic Anhydride (TFAA) | Increases volatility and thermal stability |
| GC-MS (Chiral) | MTPA-Cl | Forms separable diastereomers for enantiomeric analysis |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While specific spectral data for (R)-1-(2-Methoxyphenyl)ethanamine is not widely published, analysis of closely related structures and general principles of NMR allow for a detailed prediction of its spectral features.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the methoxy-substituted phenyl ring would appear in the downfield region, typically between δ 6.8 and 7.4 ppm. Due to the ortho-methoxy group, these protons will show complex splitting patterns (doublets, triplets, and multiplets). The methoxy (B1213986) group itself would present as a sharp singlet at approximately δ 3.8 ppm. rsc.org The benzylic proton (CH) adjacent to the nitrogen atom would likely appear as a quartet around δ 4.1-4.3 ppm, coupled to the three protons of the methyl group. The protons of the primary amine (NH₂) would give rise to a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically falls within the δ 1.5-3.5 ppm range. docbrown.info The methyl group (CH₃) protons would be observed as a doublet in the upfield region, around δ 1.4-1.6 ppm, due to coupling with the adjacent benzylic proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment. The carbon atom of the methoxy group is anticipated to resonate around δ 55 ppm. docbrown.info The aromatic carbons would produce a series of signals in the δ 110-160 ppm range, with the carbon attached to the methoxy group appearing most downfield. The benzylic carbon (CH) would likely be found in the region of δ 50-60 ppm, while the methyl carbon (CH₃) would be located further upfield, typically around δ 20-25 ppm. docbrown.info
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CHs | 6.8 - 7.4 | 110 - 130 |
| Aromatic C-OCH₃ | - | ~157 |
| Aromatic C-CH | - | ~140 |
| OCH₃ | ~3.8 | ~55 |
| Benzylic CH | 4.1 - 4.3 | 50 - 60 |
| NH₂ | 1.5 - 3.5 | - |
| CH₃ | 1.4 - 1.6 | 20 - 25 |
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (molar mass: 151.21 g/mol ), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be observed at a mass-to-charge ratio (m/z) of 151. uni.lu
The fragmentation of the molecular ion is predictable based on the functional groups present. A common fragmentation pathway for primary amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. In this case, the loss of a methyl radical (•CH₃) would result in a prominent fragment ion at m/z 136. Another significant fragmentation pathway for phenethylamines involves the cleavage of the benzylic C-C bond, leading to the formation of a tropylium (B1234903) ion or a substituted tropylium ion. For this compound, cleavage of the bond between the benzylic carbon and the ethylamine (B1201723) moiety would likely produce a fragment corresponding to the methoxybenzyl cation at m/z 121. Further fragmentation of the aromatic ring and the methoxy group can also be expected.
Predicted mass spectrometry data indicates several possible adducts in soft ionization techniques like electrospray ionization (ESI). uni.lu
Predicted Mass Spectrometry Adducts for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 152.10700 |
| [M+Na]⁺ | 174.08894 |
| [M+K]⁺ | 190.06288 |
| [M+NH₄]⁺ | 169.13354 |
Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy for Structural Insights
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching of the primary amine group typically appears as a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹. youtube.com The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups appear just below 3000 cm⁻¹. The C-O stretching of the methoxy group is expected to produce a strong absorption band in the range of 1230-1270 cm⁻¹ (asymmetric) and a medium band around 1020-1075 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ region. chemicalbook.com
Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the methoxy-substituted benzene (B151609) ring. Aromatic compounds typically exhibit two main absorption bands: the E-band (around 180-220 nm) and the B-band (around 250-290 nm). The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity.
Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.govyoutube.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.com Since enantiomers have mirror-image VCD spectra, the comparison of an experimental VCD spectrum with a theoretically calculated spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. nih.gov
The VCD spectrum of this compound would exhibit a unique pattern of positive and negative bands corresponding to its specific three-dimensional structure. The fine structures within the VCD spectrum are highly sensitive to the conformation of the molecule, including the rotation around single bonds. elsevierpure.com By performing quantum chemical calculations, such as with Density Functional Theory (DFT), the theoretical VCD spectrum for the (R)-enantiomer can be predicted. A good match between the experimental and calculated spectra confirms the absolute configuration. This technique is particularly valuable as it does not require crystallization of the compound, which is a common limitation of X-ray crystallography. youtube.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining the enantiomeric purity of chiral compounds like this compound. cat-online.com
The direct separation of enantiomers is most commonly achieved using HPLC with a chiral stationary phase (CSP). youtube.com These CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers and thus different retention times. For the separation of chiral amines, several types of CSPs are effective:
Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose (B213188) or amylose (B160209) derivatives, such as cellulose and amylose phenylcarbamates, are widely used for the resolution of a broad range of chiral compounds, including amines. yakhak.orgnih.gov The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance. nih.gov
Pirkle-type CSPs: These are based on a chiral molecule covalently bonded to a silica (B1680970) support and work on a principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions.
Protein-based CSPs: Columns containing immobilized proteins like α₁-acid glycoprotein (B1211001) (AGP) can also be used for the enantiomeric separation of amines.
Cyclodextrin-based CSPs: These utilize cyclodextrins as chiral selectors, where the enantiomers can be included in the chiral cavity of the cyclodextrin, leading to separation based on the stability of the diastereomeric inclusion complexes.
The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol (e.g., isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. nih.gov
For GC analysis, and sometimes for HPLC, derivatization of the amine is often necessary to improve its volatility, thermal stability, and chromatographic behavior. researchgate.netsigmaaldrich.com For chiral analysis on an achiral column, a chiral derivatizing agent is used to convert the enantiomers into diastereomers, which have different physical properties and can be separated. youtube.com
Common derivatizing reagents for primary amines include:
Acid chlorides and anhydrides: Reagents like (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TFAPC) or other chiral acid chlorides react with the amine to form diastereomeric amides.
Isocyanates and isothiocyanates: Chiral isocyanates or isothiocyanates can be used to form diastereomeric ureas or thioureas.
Chloroformates: Reagents such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) react with the amine to form diastereomeric carbamates. sigmaaldrich.com
After derivatization, the resulting diastereomers can be separated and quantified on a standard achiral GC or HPLC column, allowing for the determination of the enantiomeric excess of the original amine. nih.gov
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational details, which are crucial for understanding the structure and stereochemistry of a molecule.
As of the latest available research, a specific crystal structure for the free base of this compound has not been reported in publicly accessible crystallographic databases. The inherent difficulty in crystallizing low-molecular-weight amines, which are often liquids at room temperature, can pose a significant challenge to obtaining single crystals suitable for X-ray diffraction analysis.
However, the solid-state structures of closely related derivatives and analogues have been elucidated, offering valuable insights into the likely conformational preferences of the this compound framework. The formation of salts or derivatives can facilitate crystallization by introducing hydrogen bonding and other intermolecular interactions that promote the formation of a well-ordered crystal lattice.
A notable example is the crystal structure of (E)-1-(4-methoxyphenyl)-3-(2-nitrophenyl)triaz-1-ene, which shares the methoxyphenyl-ethyl moiety. researchgate.net The crystallographic data for this compound reveals the precise geometry of the methoxyphenyl group and its orientation relative to the rest of the molecule in the solid state. researchgate.net Although this is a triazene (B1217601) derivative and not a simple amine, the data provides a foundational understanding of the solid-state packing and conformation of a similar structural backbone.
Below is a summary of the crystallographic data for (E)-1-(4-methoxyphenyl)-3-(2-nitrophenyl)triaz-1-ene. researchgate.net
Interactive Data Table: Crystallographic Data for (E)-1-(4-methoxyphenyl)-3-(2-nitrophenyl)triaz-1-ene
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 27.748(5) |
| b (Å) | 5.6488(10) |
| c (Å) | 16.437(3) |
| α (°) | 90 |
| β (°) | 93.393(3) |
| γ (°) | 90 |
| Volume (ų) | 2571.87 |
| Z | 8 |
| Temperature (K) | 296(2) |
| R-factor (%) | 3.30 |
Furthermore, a patent for the synthesis of isomers of 1-(4-methoxyphenyl)ethylamine describes the preparation of the p-toluenesulfonic acid (PTSA) salt of (R,R)-[1-(4-methoxyphenyl)-ethyl]-(1-phenylethyl)amine as a white crystalline solid. While the full crystallographic data is not provided, the reported melting point of 178.2-180.0°C is indicative of a well-defined crystalline structure. The formation of such a stable crystalline salt suggests that obtaining the crystal structure of the hydrochloride or other salts of this compound is a feasible endeavor for future research, which would provide a more direct understanding of its solid-state conformation.
Computational Chemistry Approaches for R 1 2 Methoxyphenyl Ethanamine and Its Derivatives
Molecular Modeling for Conformational and Interaction Analysis
Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD), are instrumental in exploring the conformational space of flexible molecules like (R)-1-(2-Methoxyphenyl)ethanamine. ijpsr.com The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial as it often dictates its biological activity and interaction with other molecules. ijpsr.com
In the case of this compound, the presence of the methoxy (B1213986) group at the ortho position of the phenyl ring introduces additional steric and electronic influences on the conformational preferences. Molecular mechanics calculations, such as those using the MMFF94 force field, can systematically explore the potential energy surface by rotating the molecule's dihedral angles to identify low-energy conformers. mdpi.com For a comprehensive analysis, these initial structures are often further optimized using quantum mechanical methods. mdpi.com
A systematic conformational search for this compound would likely reveal a set of low-energy structures. The relative energies of these conformers determine their population at a given temperature. Understanding the preferred conformations is the first step in predicting how this molecule will interact with biological targets or other chemical species. For instance, in drug design, identifying the bioactive conformation is a critical step. ijpsr.com
Molecular dynamics simulations can provide further insights by simulating the movement of the molecule over time, offering a dynamic picture of its conformational flexibility and interactions with its environment, such as a solvent or a binding site. nih.gov
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure, geometry, and reactivity of molecules with a good balance of accuracy and computational cost. jrrset.com For this compound, DFT calculations can provide valuable data on its optimized geometry, vibrational frequencies, and electronic properties. jrrset.comscispace.com
A crucial aspect of DFT is the ability to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. youtube.com A smaller gap suggests higher reactivity.
The table below presents hypothetical DFT-calculated parameters for this compound, based on typical values for similar aromatic amines and methoxyphenyl compounds.
| Parameter | Predicted Value |
| Optimized Geometry | |
| C-N Bond Length | ~1.47 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| Phenyl C-C Bond Lengths | ~1.39 - 1.41 Å |
| C-N-H Bond Angle | ~110° |
| C-O-C (methoxy) Bond Angle | ~118° |
| Electronic Properties | |
| HOMO Energy | ~ -5.8 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 5.3 eV |
| Dipole Moment | ~ 1.5 - 2.0 D |
| Note: These values are illustrative and based on calculations of structurally similar molecules. |
Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. researchgate.net This allows for a direct comparison between theoretical and experimental spectra, aiding in the structural confirmation of the compound. The distribution of electronic charge across the molecule can also be analyzed, revealing the most electron-rich and electron-poor regions, which is critical for understanding intermolecular interactions. jrrset.com
Computational Prediction of Stereoselectivity and Affinity
Predicting the stereoselectivity and affinity of chiral molecules is a significant challenge in computational chemistry, but various methods have been developed to tackle this. rsc.org For this compound, these predictions are vital for understanding its interactions with other chiral molecules, such as enzymes or chiral stationary phases in chromatography.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations could be used to predict its binding affinity and pose within the active site of a target protein. By comparing the docking scores and binding energies of the (R) and (S) enantiomers, it is possible to predict which enantiomer will bind more strongly, thus providing a rationale for the observed stereoselectivity. nih.gov The accuracy of these predictions can be enhanced by post-processing the docking results with more rigorous quantum chemistry calculations. nih.gov
Predicting the outcome of an enantioselective chemical reaction is another area where computational methods are applied. nih.gov This often involves calculating the transition state energies for the pathways leading to the different enantiomeric products. The enantiomeric ratio is determined by the difference in the free energies of these transition states. rsc.org While computationally intensive, this approach can provide a detailed understanding of the factors controlling the stereochemical outcome of a reaction.
More recent approaches leverage machine learning and statistical models, trained on large datasets of reactions, to predict enantioselectivity. nih.gov These models can identify complex relationships between the structure of the reactants, catalysts, and the stereochemical outcome. nih.gov
Designing Molecularly Imprinted Polymers (MIPs) Using Computational Models
Molecularly Imprinted Polymers (MIPs) are synthetic materials with tailor-made recognition sites for a specific target molecule, also known as the template. nih.gov Computational modeling plays a crucial role in the rational design of MIPs, helping to select the optimal components for the polymerization process before any experimental work is undertaken. mdpi.com This in silico approach can save significant time and resources. nih.gov
For creating a MIP specific for this compound, the computational design process would typically involve the following steps:
Functional Monomer Screening : A virtual library of potential functional monomers is screened to identify those that interact most strongly with the this compound template. mdpi.com The interactions are typically non-covalent, such as hydrogen bonds and electrostatic interactions. DFT calculations are often used to calculate the binding energy between the template and each functional monomer. mdpi.com A more negative binding energy indicates a more stable complex.
Solvent Selection : The choice of solvent (porogen) is critical as it can influence the template-monomer interactions. Computational models can simulate the effect of different solvents on the stability of the pre-polymerization complex. nih.gov
Stoichiometry Optimization : The molar ratio of the template to the functional monomer is a key parameter affecting the performance of the MIP. Computational studies can help determine the optimal stoichiometry by calculating the binding energies for different ratios. mdpi.com
The table below illustrates the type of data generated during the computational design of a MIP for this compound.
| Functional Monomer | Interaction Type(s) | Calculated Binding Energy (kcal/mol) |
| Methacrylic Acid (MAA) | Hydrogen Bonding, Electrostatic | -8.5 |
| Acrylamide (AAM) | Hydrogen Bonding | -7.2 |
| 4-Vinylpyridine (4-VP) | π-π Stacking, Hydrogen Bonding | -6.8 |
| Itaconic Acid (IA) | Multiple Hydrogen Bonds | -10.2 |
| Note: These are hypothetical values to illustrate the screening process. The binding energy is the difference between the energy of the complex and the sum of the energies of the isolated template and monomer. |
Based on these hypothetical results, itaconic acid would be selected as the most promising functional monomer due to the strongest calculated interaction with the template. The computational approach allows for a rational and efficient design process, leading to the synthesis of MIPs with higher affinity and selectivity for the target molecule. mdpi.comresearchgate.net
Advanced Stereochemical Research on R 1 2 Methoxyphenyl Ethanamine
Enantiomeric Purity and Chiral Discrimination Methodologies
The enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is a critical parameter, as the biological or chemical activity can reside in only one enantiomer. The determination of enantiomeric purity for (R)-1-(2-Methoxyphenyl)ethanamine relies on analytical techniques that can differentiate between the two enantiomers.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times. For primary amines like 1-(2-methoxyphenyl)ethanamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective. The separation can be optimized by adjusting the mobile phase composition, which often consists of a mixture of alkanes (like hexane) and alcohols (like isopropanol), sometimes with acidic or basic additives to improve peak shape and resolution. wordpress.comepa.govnih.govslideshare.net For instance, the addition of small amounts of acids like trifluoroacetic acid can ionize the amine, enhancing its interaction with the CSP and leading to better separation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy becomes a powerful tool for ee determination when enantiomers are converted into diastereomers. This is achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Chiral Derivatizing Agents (CDAs): this compound can be reacted with a chiral reagent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form a pair of diastereomeric amides. lookchem.com These diastereomers have distinct NMR spectra (e.g., different chemical shifts for specific protons or fluorine atoms), and the ratio of their corresponding signal integrations directly correlates to the enantiomeric excess of the original amine. lookchem.comnumberanalytics.com
Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent can be added to the NMR sample. The CSA forms transient, weak diastereomeric complexes with each enantiomer of the amine. This association induces small chemical shift differences between the enantiomers in the NMR spectrum, allowing for their quantification. numberanalytics.com
The table below summarizes common methodologies for determining the enantiomeric purity of chiral primary amines.
| Methodology | Principle | Typical Reagents/Conditions | Observable |
| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation. | Polysaccharide-based columns (e.g., Chiralcel® OD-H); Mobile phase: Hexane (B92381)/Isopropanol (B130326) with additives (e.g., trifluoroacetic acid). wordpress.comepa.govnih.gov | Separate peaks with different retention times for each enantiomer. |
| NMR with CDA | Covalent reaction of enantiomers with a chiral agent to form diastereomers. | Mosher's acid chloride, (S)-(+)-O-acetylmandelic acid. | Distinct signals in ¹H, ¹³C, or ¹⁹F NMR for each diastereomer. |
| NMR with CSA | Formation of transient diastereomeric complexes in solution. | (R)-1,1'-Bi-2-naphthol (BINOL) in conjunction with a boronic acid. slideshare.netosi.lv | Splitting of signals for protons near the chiral center. |
| ³¹P NMR with CDA | Reaction with a chiral phosphorus-based derivatizing agent. | Chiral chlorophosphine reagents. lookchem.com | Distinct signals in ³¹P NMR for the resulting diastereomeric phosphonamides. |
Diastereoselective Control in Complex Synthetic Pathways
Chiral amines like this compound are valuable as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. osi.lv After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This strategy is a powerful method for controlling diastereoselectivity.
The general principle involves attaching the chiral amine to an achiral substrate, for example, by forming an amide with a carboxylic acid. The steric and electronic properties of the chiral auxiliary then create a biased environment, forcing an incoming reagent to attack from a specific face of the molecule. This results in the preferential formation of one diastereomer over the other.
While specific literature detailing this compound as a chiral auxiliary is not prevalent, its structural analog, (R)-1-(2-naphthyl)ethylamine, has been used effectively in stereoselective synthesis. In one study, this amine was used to open a spiro-epoxide ring in a steviol (B1681142) derivative. lookchem.com The nucleophilic attack of the chiral amine proceeded in a highly stereoselective manner, resulting in the formation of a single diastereomer of the corresponding aminotriol. This demonstrates how a chiral amine can be used to introduce a new stereocenter with a defined configuration relative to the existing stereocenters in the molecule.
The table below illustrates a representative reaction where a chiral amine is used to control diastereoselectivity, based on analogous transformations.
| Reaction Type | Chiral Reagent/Auxiliary | Substrate | Product Diastereomer(s) | Diastereomeric Ratio (d.r.) |
| Epoxide Ring Opening | (R)-1-(2-naphthyl)ethylamine lookchem.com | Steviol-derived spiro-epoxide | (4R,6aR,7R,8R,9S,11bS)-Methyl 7,8,9-trihydroxy-4,11b-dimethyl-8-((((R)-1-(naphthalen-2-yl)ethyl)amino)methyl)... | Highly selective (single diastereomer reported) |
| Asymmetric Alkylation | (R)-phenylethylamine (analogous) | Propanoyl-oxazolidinone | (4R,5S)-4-methyl-5-phenyl-3-((S)-2-phenylbutanoyl)oxazolidin-2-one | >99:1 |
Absolute Configuration Determination and Confirmation
The absolute configuration of a chiral molecule describes the exact spatial arrangement of its atoms. For this compound, this means unequivocally proving that it possesses the 'R' configuration as defined by the Cahn-Ingold-Prelog priority rules.
The most definitive method for determining the absolute configuration of a crystalline compound is single-crystal X-ray crystallography . This technique maps the electron density of the atoms in a crystal, providing a precise 3D structure. To determine the absolute configuration, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering intensity of a reflection (hkl) is different from its inverse (-h-k-l), a difference known as the Bijvoet pair. By measuring these differences, the true, absolute arrangement of the atoms can be determined.
For organic molecules composed only of light atoms (C, H, N, O), the anomalous scattering effect is very weak. In such cases, a common strategy is to co-crystallize the chiral molecule with a compound containing a heavier atom (e.g., bromine, or a metal) or with a co-former whose own absolute configuration is already known. For this compound, this would typically involve forming a salt with a known chiral acid, such as (R,R)-tartaric acid. The absolute configuration of the tartaric acid acts as an internal reference, allowing the configuration of the amine in the same crystal to be determined with high confidence.
The table below outlines the primary method for absolute configuration determination.
| Method | Principle | Requirement | Key Indicator |
| Single-Crystal X-ray Crystallography | Analysis of X-ray diffraction from a single crystal to determine the 3D atomic arrangement. | A suitable single crystal of the compound or a salt/derivative. | Anomalous dispersion (Bijvoet method). The Flack parameter is calculated, which should be close to 0 for the correct configuration. |
| Chemical Correlation | Chemically converting the molecule to another compound whose absolute configuration is known, without affecting the chiral center. | A known reaction pathway that does not alter the stereocenter. | Confirmation that the product matches the known compound in all properties, including optical rotation. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-1-(2-Methoxyphenyl)ethanamine in laboratory settings?
- Methodological Answer : A common approach involves chiral resolution of racemic mixtures or asymmetric synthesis. For example, (R)-1-(2-methoxyphenyl)ethylamine has been synthesized via condensation reactions with salicylaldehyde derivatives, followed by coordination with rhodium complexes to stabilize the chiral center . Key steps include using enantiomerically pure starting materials and verifying optical purity via polarimetry or chiral HPLC.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in a tightly sealed container under refrigeration (2–8°C) in a dry, well-ventilated area to prevent degradation . Avoid exposure to moisture, heat, and oxidizing agents. Electrostatic charge buildup should be mitigated during handling by grounding equipment .
Q. What analytical techniques are essential for confirming the enantiomeric purity of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is widely used. Complementary methods include optical rotation measurements (e.g., sodium D-line at 589 nm) and NMR spectroscopy with chiral shift reagents . Mass spectrometry (HRMS) can confirm molecular integrity .
Advanced Research Questions
Q. What challenges arise in resolving enantiomers of 1-(2-Methoxyphenyl)ethanamine, and how can they be methodologically addressed?
- Methodological Answer : Enantiomeric separation is complicated by the compound’s low polarity and structural similarity. Strategies include:
- Derivatization with chiral auxiliaries (e.g., Mosher’s acid chloride) to enhance chromatographic resolution .
- Kinetic resolution using enzymatic methods (e.g., lipase-catalyzed acylation) .
- Computational modeling to predict optimal column conditions (e.g., solvent polarity adjustments) .
Q. How can researchers design experiments to study the impact of substituent position on the biological activity of this compound derivatives?
- Methodological Answer :
- Structural analogs : Synthesize derivatives with methoxy groups at varying positions (e.g., 3- or 4-methoxy) and compare receptor binding affinities using radioligand assays .
- Structure-Activity Relationship (SAR) : Use molecular docking simulations to map interactions with target proteins (e.g., neurotransmitter receptors). Validate predictions via in vitro functional assays (e.g., cAMP modulation) .
- Data normalization : Control for batch-to-batch variability by standardizing synthetic protocols and purity thresholds (>98% by HPLC) .
Q. What strategies are effective in mitigating discrepancies in pharmacological data across studies involving this compound?
- Methodological Answer :
- Standardize assay conditions : Use identical buffer systems (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 for receptor studies) to minimize variability .
- Batch validation : Characterize each compound batch via NMR, HPLC, and elemental analysis to ensure consistency .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers due to solvent or impurity effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
